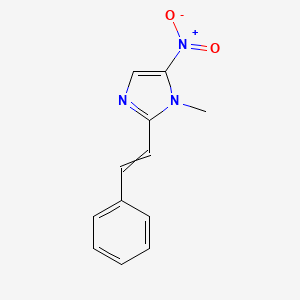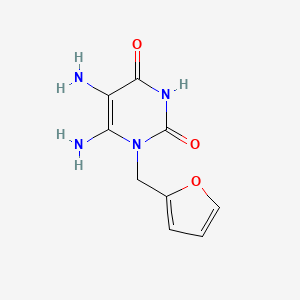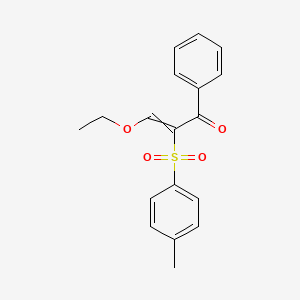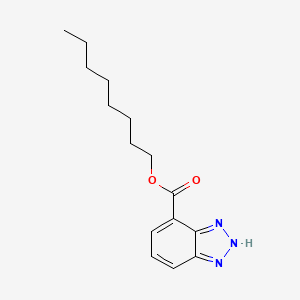![molecular formula C11H9NO2 B8467192 7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione](/img/structure/B8467192.png)
7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione is a complex organic compound with the molecular formula C11H9NO2. This compound features a unique structure that includes multiple aromatic and non-aromatic rings, as well as functional groups such as secondary amides and ketones . Its intricate structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione involves multiple steps, typically starting with simpler organic molecules. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Specific details about the reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize each specific reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional ketone or carboxyl groups, while reduction could produce more saturated derivatives .
Applications De Recherche Scientifique
7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, altering the activity of these targets and influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,6,7,8-Hexahydro-as-indacene: Shares a similar core structure but lacks some of the functional groups present in 7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione.
1,2,3,6,7,8-Hexahydro-cis-indacene: Another related compound with slight variations in its ring structure and functional groups.
Uniqueness
This compound stands out due to its unique combination of aromatic and non-aromatic rings, as well as its specific functional groups.
Propriétés
Formule moléculaire |
C11H9NO2 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
1,6,7,8-tetrahydrocyclopenta[g]indole-2,3-dione |
InChI |
InChI=1S/C11H9NO2/c13-10-8-5-4-6-2-1-3-7(6)9(8)12-11(10)14/h4-5H,1-3H2,(H,12,13,14) |
Clé InChI |
DVDUSHAWANOQBB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C3=C(C=C2)C(=O)C(=O)N3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Ethoxybenzoyl)amino]cyclopropanecarboxylic acid](/img/structure/B8467125.png)



![1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,5-fluoro-1-[(3-fluorophenyl)methyl]-,ethyl ester](/img/structure/B8467143.png)




![9-chlorosulfonyl-5,6-dihydro-5-oxo-11H-indeno[1,2-c] Isoquinoline](/img/structure/B8467178.png)
![Silane, [(3,4-dihydro-2-naphthalenyl)oxy]trimethyl-](/img/structure/B8467203.png)

